molecular formula C15H9Cl2N3O4S B2476127 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330677-46-8

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2476127
CAS RN: 330677-46-8
M. Wt: 398.21
InChI Key: ICIAHXFCOPIEOU-UHFFFAOYSA-N
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Description

“3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” is an organic compound that contains several functional groups, including a benzamide, a benzothiazole, and a nitro group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties, but without specific studies, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The nitro group, for example, is a hybrid of two equivalent resonance structures, which gives it a high dipole moment .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Antitumor Applications

A study focused on the synthesis and biological evaluation of benzothiazole derivatives, identifying compounds with selective cytotoxicity against tumorigenic cell lines and excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). This highlights the potential of benzothiazole derivatives, including those structurally related to "3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide," in cancer therapy.

Antihyperglycemic Agents

Research into the development of antidiabetic agents led to the identification of benzothiazole derivatives as promising candidates. One study outlined the synthesis and characterization of quinazoline derivatives, aiming to explore their pharmacological profiles for diuretic, antihypertensive, and anti-diabetic potentials (Rahman et al., 2014). This underscores the versatility of benzothiazole and related compounds in addressing metabolic disorders.

Antimicrobial Activity

A novel series of thiazolidinone derivatives was synthesized and evaluated for its antimicrobial and anticancer potentials, with specific compounds demonstrating significant activity. The study emphasized the importance of structural modifications in enhancing biological activity (Deep et al., 2016). This research suggests the applicability of such derivatives, including those similar to "3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide," in developing new antimicrobial agents.

Antidiabetic Screening

Another study presented the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, highlighting the potential of benzothiazole derivatives in the treatment of diabetes through inhibition of α-amylase activity (Lalpara et al., 2021). This points to the therapeutic potential of structurally related compounds in managing diabetes.

properties

IUPAC Name

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4S/c1-24-11-5-10(20(22)23)6-12-13(11)18-15(25-12)19-14(21)7-2-8(16)4-9(17)3-7/h2-6H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIAHXFCOPIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

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